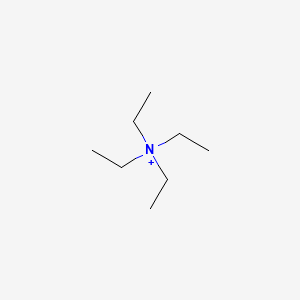

Tetraethylammonium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetraethylammonium is a quaternary ammonium cation with the chemical formula C8H20N+ . It consists of four ethyl groups attached to a central nitrogen atom. This compound is commonly used in research laboratories to prepare lipophilic salts of inorganic anions and is known for its ability to block potassium channels .

Synthetic Routes and Reaction Conditions:

Halide Salt Preparation: The halide salt of this compound can be prepared by reacting triethylamine with an ethyl halide.

Salt Metathesis Reactions: Most this compound salts are synthesized through salt metathesis reactions.

Industrial Production Methods:

Hydrothermal Synthesis: this compound hydroxide is used as a structure-directing agent in the hydrothermal synthesis of zeolites, such as zeolite beta.

Types of Reactions:

Phase-Transfer Catalysis: this compound salts are known for their ability to engage in phase-transfer catalysis, facilitating ion transfer between aqueous and organic phases.

Substitution Reactions: this compound chloride can undergo substitution reactions, such as the Hofmann elimination, where it reacts with a base to form ethylene and triethylamine.

Common Reagents and Conditions:

Ethyl Halides: Used in the preparation of this compound halides.

Sodium Perchlorate: Used in the synthesis of this compound perchlorate.

Major Products:

This compound Perchlorate: Formed from the reaction of this compound bromide and sodium perchlorate.

Ethylene and Triethylamine: Products of the Hofmann elimination reaction involving this compound chloride.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Phase-Transfer Catalysis:

Tetraethylammonium salts are extensively used in phase-transfer catalysis due to their ability to facilitate the transfer of ions between aqueous and organic phases. This property is particularly useful in synthesizing lipophilic salts of inorganic anions. For example, this compound bromide can be utilized to synthesize this compound perchlorate through a salt metathesis reaction:Et4N+Br−+Na+ClO4−→Na+Br−+Et4N+ClO4−Table 1: Common this compound Salts and Their Uses

| Salt | Application |

|---|---|

| This compound bromide | Synthesis of organic compounds |

| This compound perchlorate | Supporting electrolyte in electrochemistry |

| This compound tetrafluoroborate | Organic electrolyte in supercapacitors |

Pharmacological Research

This compound is primarily recognized for its role as a pharmacological research agent. It acts as a blocker of selective potassium channels, which has implications for studying various physiological processes.

Mechanism of Action:

- Blocks autonomic ganglia

- Inhibits calcium- and voltage-activated potassium channels

- Affects nicotinic acetylcholine receptors

Despite its potential therapeutic applications, such as vasodilation, this compound has exhibited serious toxic effects, limiting its clinical use. Its most notable application remains within laboratory settings for research purposes.

Materials Science

In materials science, this compound is utilized in the synthesis of high-silica zeolites, particularly zeolite beta. It serves as a template during the hydrothermal crystallization process, contributing to the formation of microporous structures.

Case Study: Zeolite Synthesis

A study demonstrated that using this compound hydroxide in the synthesis of zeolite beta resulted in improved structural integrity and increased surface area compared to traditional methods.

Electrochemical Applications

This compound salts are also significant in electrochemical applications. For instance, this compound tetrafluoroborate is commonly used as an electrolyte in supercapacitors due to its favorable ionic properties when dissolved in organic solvents like acetonitrile.

Table 2: Electrochemical Properties of this compound Salts

| Property | Value |

|---|---|

| Ionic Radius | 0.385 nm |

| Octanol-Water Partition Coefficient (Po−w) | 6.9×10−4 |

Mecanismo De Acción

Tetraethylammonium exerts its effects primarily by blocking potassium channels. It acts from the extracellular side by open pore blockade and can also block transient receptor potential cation channels, such as TRPM7, in a voltage-dependent manner . Additionally, it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Comparación Con Compuestos Similares

Tetrabutylammonium: Similar to tetraethylammonium but with butyl groups instead of ethyl groups.

Tetramethylammonium: Contains methyl groups instead of ethyl groups and is used similarly in research.

Uniqueness:

This compound: Known for its specific ability to block potassium channels and its use in phase-transfer catalysis.

Tetrabutylammonium: More effective in certain phase-transfer applications due to its higher lipophilicity.

This compound stands out due to its unique balance of lipophilicity and crystallization properties, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Tetraethylammonium (TEA) is a quaternary ammonium compound known for its diverse biological activities, particularly as a pharmacological research agent. It has been extensively studied for its effects on ion channels, particularly potassium channels, and its potential therapeutic applications. This article explores the biological activity of TEA, highlighting its mechanisms of action, experimental findings, and relevant case studies.

TEA primarily functions as a potassium channel blocker . Its interaction with various ion channels has been well-documented:

- Potassium Channels : TEA inhibits voltage-gated potassium channels (Kv) and calcium-activated potassium channels (KCa). This inhibition can lead to alterations in neuronal excitability and muscle contraction .

- Nicotinic Acetylcholine Receptors : TEA also affects nicotinic receptors, further influencing synaptic transmission and autonomic ganglia activity .

- Muscarinic Potassium Channels (KACh) : Research indicates that TEA can potentiate the activity of KACh channels under certain conditions, suggesting a complex role in cardiac physiology .

Experimental Findings

Numerous studies have investigated the effects of TEA across different biological systems:

- Neurotoxicity Studies : TEA has shown promise in alleviating neurotoxic effects induced by anesthetics. In experiments involving C. elegans and mouse models, TEA reduced isoflurane-induced apoptosis and endoplasmic reticulum stress by significant margins (up to 54% reduction in caspase staining) . These findings suggest potential therapeutic applications in preventing anesthetic-induced neurotoxicity.

- Case Study on Multiple Sclerosis : A historical case study reported the use of this compound chloride to relieve severe spasticity in multiple sclerosis patients. Remarkable improvements were noted after treatment, indicating potential benefits in managing spasticity-related symptoms .

- Electrophysiological Studies : In cellular models, TEA has been used to investigate the kinetics of potassium currents. For instance, it was shown that TEA increased the inactivation time constant of specific potassium currents, providing insights into its role in modulating neuronal firing patterns .

Data Table: Summary of Biological Effects

Discussion

The biological activity of this compound is multifaceted, impacting various ion channels and cellular processes. Its ability to modulate potassium channels makes it a valuable tool in pharmacological research and potential therapeutic contexts. However, it is critical to note that while TEA shows promise in certain applications, its use is often limited by toxicity concerns associated with systemic administration.

Análisis De Reacciones Químicas

Preparation of Tetraethylammonium Salts

This compound salts are commonly synthesized using two primary methods :

-

Alkylation: Halide salts are produced through the reaction of triethylamine with an ethyl halide :

Et3N+EtX→Et4N+X−

This method is particularly effective for preparing this compound iodide (where X = I) .

-

Salt Metathesis Reactions: Most this compound salts are synthesized via salt metathesis. For example, this compound perchlorate is created by mixing this compound bromide and sodium perchlorate in water. The this compound perchlorate precipitates out due to its insolubility in water :

Et4N+Br−(aq)+Na+[ClO4]−(aq)→Na+Br−(aq)+Et4N+[ClO4]−(s)

Use as a Phase-Transfer Catalyst

This compound salts are used in processes involving phase transfer, such as phase-transfer catalysis. Although the ethyl groups are relatively small, these salts are effective in transferring ions between aqueous and organic phases . this compound tetrafluoroborate, for instance, is utilized as a phase transfer catalyst in organic reactions, facilitating the movement of reactants between immiscible phases .

Hofmann Elimination

This compound chloride can undergo Hofmann elimination when heated, resulting in the formation of hydrogen chloride, ethylene, and triethylamine :

Cl−+[N(CH2CH3)4]+→HCl+H2C=CH2+N(CH2CH3)3

Reactions in Silicate Oligomer Formation

The presence of TEA+ impacts the free-energy barriers during silicate oligomer formation. Research indicates that TEA+ increases the free-energy barriers of reactions compared to cases without a counterion .

Table 1: Calculated Free-Energy (kJ/mol) Profiles along Silicate Formation in the Presence of TEA+

| Free Energy | Reactant | TS1 | Intermediate | TS2 | Product |

|---|---|---|---|---|---|

| Dimer | 0 | 63 | 45 | 69 | 1 |

| Trimer | 0 | 69 | 55 | 83 | 19 |

| Linear Tetramer | 0 | 63 | 49 | 85 | 18 |

| 3-Ring | 0 | 67 | 55 | 82 | 20 |

| 4-Ring | 0 | 75 | 68 | 97 | 53 |

| Branched Tetramer | 0 | 67 | 51 | 80 | 23 |

The table illustrates the free-energy profiles during silicate formation, showing that the branched tetramer and 3-ring structures have lower free-energy barriers compared to the 4-ring formation, which is less favorable in the presence of TEA+ .

Use in Heck Vinylation

This compound salts can be employed as solid ethylene sources in Heck vinylation protocols, eliminating the need for ethylene gas . General procedures involve using this compound bromide (Et4NBr) with a base (e.g., KOtBu) and a palladium catalyst .

As a potassium channel blocker

This compound is a known blocker of potassium channels . External TEA blocks the delayed K+ current reversibly in a dose-dependent manner . The blocking effect is voltage-dependent and is reduced at positive membrane potentials .

Other Reactions

This compound chloride can enhance yields in diarylurea preparation from arylamines and nitroaromatics and facilitates geminal di-alkylation reactions and N-alkylation processes using aqueous sodium hydroxide and alkyl halides.

Table 2: Comparison of this compound Salts in Synthesis

| Reaction Type | TEAC Performance | Comparison with TEAB/TEAI |

|---|---|---|

| Diarylurea Preparation | High yield | Superior |

| N-Alkylation | Moderate | Varies |

Thermal Stability

This compound-based amino acid chiral ionic liquids (CILs) are thermally stable up to 160–210 °C, which is lower compared to alkylimidazolium-based ILs (generally > 300 °C). The decomposition temperature of this compound salts may be influenced by the Hoffman elimination reaction .

Propiedades

Key on ui mechanism of action |

Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. |

|---|---|

Número CAS |

66-40-0 |

Fórmula molecular |

C8H20N+ |

Peso molecular |

130.25 g/mol |

Nombre IUPAC |

tetraethylazanium |

InChI |

InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |

Clave InChI |

CBXCPBUEXACCNR-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CC |

SMILES canónico |

CC[N+](CC)(CC)CC |

melting_point |

360 °C or 680 °F |

Key on ui other cas no. |

66-40-0 1185-59-7 17083-85-1 |

Pictogramas |

Flammable; Corrosive; Irritant |

Números CAS relacionados |

56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |

Solubilidad |

Soluble in water. |

Sinónimos |

Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion, Tetraethylammonium Tetraethylammonium Tetraethylammonium Bromide Tetraethylammonium Chloride Tetraethylammonium Hydroxide Tetraethylammonium Iodide Tetraethylammonium Ion |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.